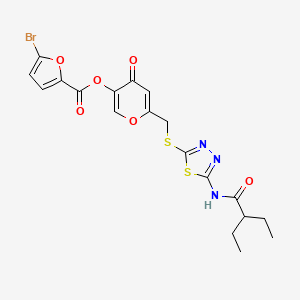

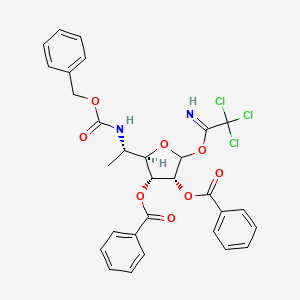

![molecular formula C19H22N2O2S B2925759 (3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid CAS No. 337500-97-7](/img/structure/B2925759.png)

(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid, commonly known as CCYSA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis of Hexahydroindoles and Indoloisoquinolinones

Acetal-protected cyclohexyl-acetic acids serve as precursors in the synthesis of various hexahydroindoles, demonstrating their utility in complex organic transformations. These compounds undergo acid-catalyzed cyclization, leading to novel indoloisoquinolinones, highlighting their role in synthesizing heterocyclic compounds with potential bioactive properties (Juma et al., 2009).

Facile Synthesis of Furanones and Pyranones

Cyclopropylideneacetic acids and esters, when reacted with copper(II) bromide or iodide, yield 4-substituted furanones and dihydropyranones. The selectivity of these reactions showcases the compound's versatility in synthesizing oxygen-containing heterocycles, which are valuable in pharmaceutical chemistry (Huang & Zhou, 2002).

Rearrangement of Enol Esters

The rearrangement of pyrrole and indole substituted enol esters of cyclohexane-1,3-dione into enamino acids underlines the application of cyclohexyl-acetic acids in complex rearrangement reactions, which could be exploited in the synthesis of various organic compounds with potential biological activities (Oliver et al., 1991).

Synthesis of Porphyrins with Exocyclic Rings

The transformation of cyclohexanone derivatives into meso,β-propanoporphyrins showcases another intriguing application. These reactions, involving regioselective oxidation and acid-catalyzed condensation, demonstrate the potential of cyclohexyl-acetic acids in synthesizing complex macrocycles, which are significant in materials science and photodynamic therapy (Lash, 1998).

Tandem Acylation-Cycloalkylation

The reaction of cyclohexene-1-acetic acid with various aromatic substrates to produce hexahydrophenanthrenes via tandem acylation-cycloalkylation underlines the utility of cyclohexyl-acetic acids in synthesizing polycyclic aromatic hydrocarbons. These compounds are crucial in organic electronics and pharmaceuticals (Ramana & Potnis, 1996).

Propriétés

IUPAC Name |

ethyl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-2-23-17(22)12-24-19-15(11-20)18(13-7-4-3-5-8-13)14-9-6-10-16(14)21-19/h3-4,13H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQHNCRJHYQKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)

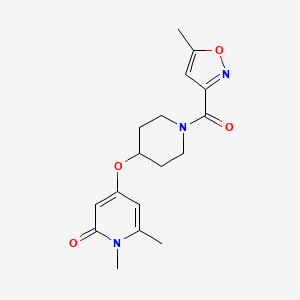

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)

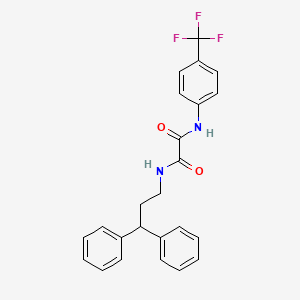

![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)

![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)

![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)